
n,n'-Trimethylene-1,10-*phenanthrolinium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: N,N’-Trimethylene-1,10-phenanthrolinium dibromide can be synthesized through a reaction involving 1,10-phenanthroline hydrate and 1,3-dibromopropane. The process involves heating a mixture of 1,10-phenanthroline hydrate and 1,3-dibromopropane in toluene at 70°C with magnetic stirring. The hot colorless solution is then stirred at 110°C for 4 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed with n-hexane and dried under reduced pressure to yield the compound .
化学反应分析
Types of Reactions: N,N’-Trimethylene-1,10-phenanthrolinium dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is often used as an electron carrier in photochemical reactions .
Common Reagents and Conditions: The compound is typically used in reactions involving metal ions, where it forms complexes with metals such as iron, cobalt, and nickel . These reactions often occur under conditions that facilitate the formation of stable complexes.
Major Products Formed: The major products formed from reactions involving N,N’-Trimethylene-1,10-phenanthrolinium dibromide are typically metal complexes, which are used in various applications, including catalysis and photochemical processes .
科学研究应用
N,N’-Trimethylene-1,10-phenanthrolinium dibromide has a wide range of scientific research applications. It is used in chemistry as an electron carrier in photochemical reactions . In biology, it is used to study the interactions between metal ions and biological molecules . In industry, it is used in the synthesis of organic salts and other chemical compounds .
作用机制
The mechanism of action of N,N’-Trimethylene-1,10-phenanthrolinium dibromide involves its ability to form complexes with metal ions. It acts as an inhibitor of metallopeptidases by chelating the metal ions required for catalytic activity, thereby leaving an inactive apoenzyme . This mechanism is particularly effective against zinc metallopeptidases .
相似化合物的比较
Similar Compounds: Similar compounds to N,N’-Trimethylene-1,10-phenanthrolinium dibromide include 1,10-phenanthroline, neocuproine, and bathocuproine . These compounds also form complexes with metal ions and have similar applications in chemistry and biology.
Uniqueness: What sets N,N’-Trimethylene-1,10-phenanthrolinium dibromide apart from its similar compounds is its specific structure, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in photochemical reactions and as an inhibitor of metallopeptidases .
属性
分子式 |
C15H14Br2N2 |
|---|---|
分子量 |
382.09 g/mol |
IUPAC 名称 |
1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene;dibromide |
InChI |
InChI=1S/C15H14N2.2BrH/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17;;/h1-2,4-9H,3,10-11H2;2*1H/q+2;;/p-2 |
InChI 键 |
LSLXHGOHQCKZJA-UHFFFAOYSA-L |
规范 SMILES |
C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
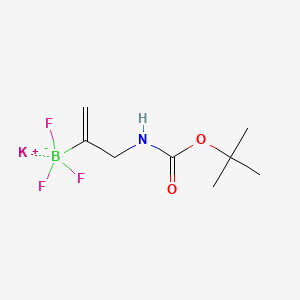
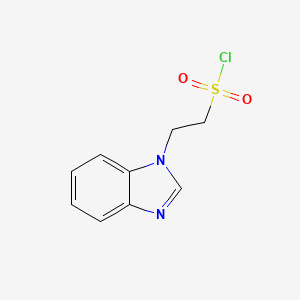
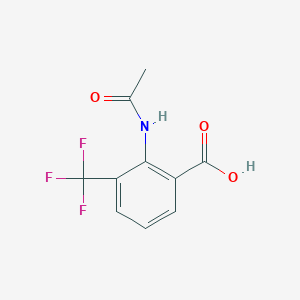
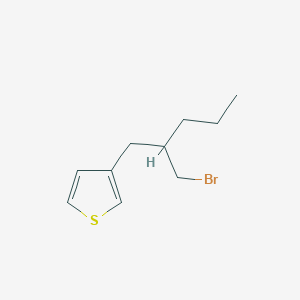
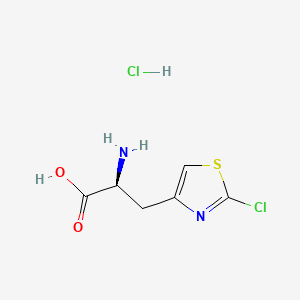
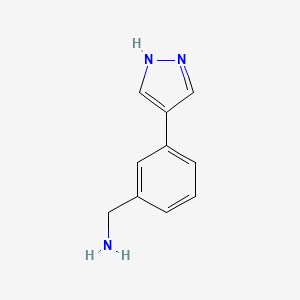
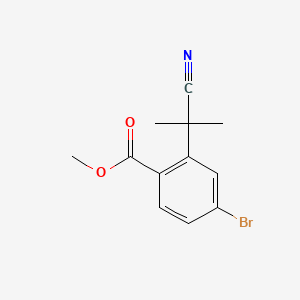
![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)
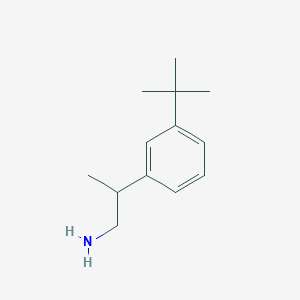
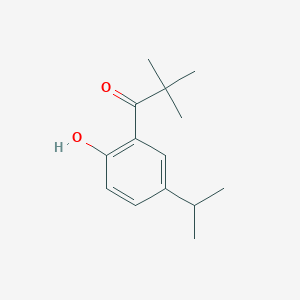
![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
